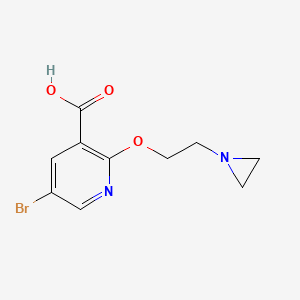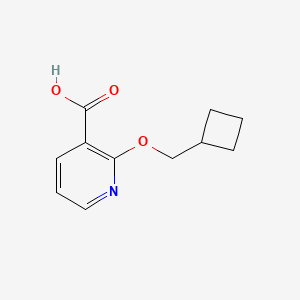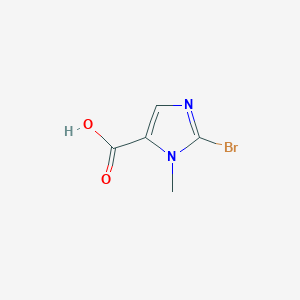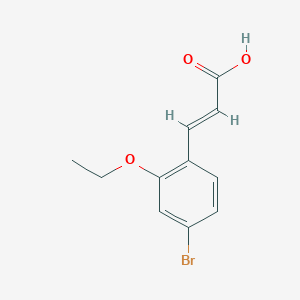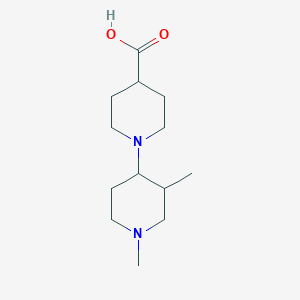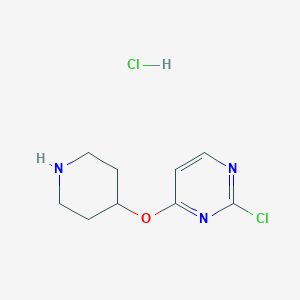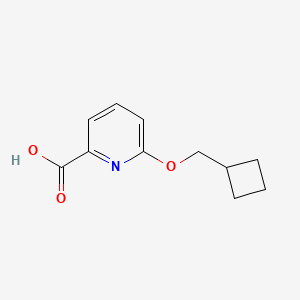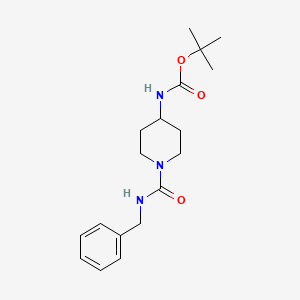
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester
説明
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester (hereafter referred to as “the compound”) is a synthetic compound with a wide range of scientific applications. It is a versatile compound with a number of unique properties that make it suitable for a variety of research and lab experiments.
科学的研究の応用
Stereochemical Properties and Synthesis
The compound (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester has been utilized in the field of stereochemistry and synthesis. A study by Natsugari et al. (2006) on the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones demonstrated the use of similar carbamic acid tert-butyl esters. These compounds were synthesized through acid-catalyzed cyclization and displayed high stereochemical stability, with specific forms being more stable than their isomeric counterparts (Natsugari et al., 2006).
Crystallographic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies on a compound closely related to (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester. Their research involved characterizing the compound using various spectroscopic techniques and X-ray diffraction studies. The study revealed the non-planar conformation of the molecule, except for the carbazole moiety, and detailed the intermolecular interactions stabilizing the crystal packing (Kant et al., 2015).
Polymerization and Material Science
Research by Sanda et al. (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, including derivatives of carbamic acid tert-butyl ester. This study is significant for material science, offering insights into the polymerization behavior and potential applications in creating new polymers with specific properties (Sanda et al., 2001).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds similar to (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester have been studied for their biological activities. For instance, Hougaard et al. (2009) identified a small molecule related to this compound as an activator of small-conductance Ca2+-activated K+ channels, highlighting its potential in drug design and pharmacological research (Hougaard et al., 2009).
Environmental and Green Chemistry
Li et al. (2006) utilized aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mildness of the reaction and its environmental benefits. This research contributes to the field of green chemistry by providing a more environmentally benign method for deprotecting these functional groups (Li et al., 2006).
特性
IUPAC Name |
tert-butyl N-[1-(benzylcarbamoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)20-15-9-11-21(12-10-15)16(22)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJQSSIIIXILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



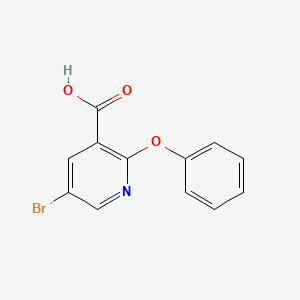
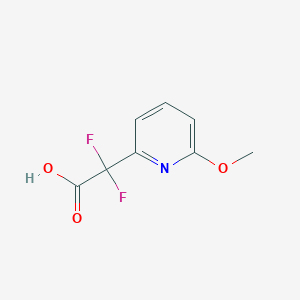
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)

